molecular formula C8H5ClN2 B11916454 4-Chloro-5-vinylnicotinonitrile

4-Chloro-5-vinylnicotinonitrile

Cat. No.: B11916454
M. Wt: 164.59 g/mol
InChI Key: IAOCPQXAWJXUKZ-UHFFFAOYSA-N
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Description

4-Chloro-5-vinylnicotinonitrile is a substituted pyridine derivative featuring a chlorine atom at the 4-position and a vinyl group at the 5-position of the nicotinonitrile core (C₈H₅ClN₂). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its chloro and vinyl substituents for cross-coupling or functionalization reactions.

Properties

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

4-chloro-5-ethenylpyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN2/c1-2-6-4-11-5-7(3-10)8(6)9/h2,4-5H,1H2

InChI Key

IAOCPQXAWJXUKZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=CC(=C1Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-vinylnicotinonitrile typically involves the chlorination and vinylation of nicotinonitrile derivatives. One common method includes the reaction of 4-chloronicotinonitrile with acetylene under specific conditions to introduce the vinyl group at the 5-position .

Industrial Production Methods

Industrial production of 4-Chloro-5-vinylnicotinonitrile may involve large-scale chlorination and vinylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-vinylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-vinylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-5-vinylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations, physicochemical properties, and applications:

Compound Name 4-Position 5-Position CAS Number Molecular Formula Similarity Score* Key Characteristics
4-Chloro-5-vinylnicotinonitrile Cl Vinyl Not Available C₈H₅ClN₂ Reference Reactive vinyl group enables cross-coupling; chloro acts as a leaving group.
4-Amino-5-chloronicotinonitrile NH₂ Cl 869557-28-8 C₆H₄ClN₃ 0.81 Amino group enhances solubility and hydrogen-bonding potential .
2-Amino-5-chloronicotinonitrile NH₂ (2) Cl 68325-15-5 C₆H₄ClN₃ 0.79 Altered substitution pattern may reduce steric hindrance in binding interactions.
4-Chloro-5-methoxynicotinonitrile Cl OCH₃ Not Available C₇H₅ClN₂O N/A Methoxy group increases electron density, altering reactivity .
2-Chloro-5-(4-chlorophenyl)nicotinonitrile Cl (2) 4-Cl-Ph 35982-99-1 C₁₂H₇Cl₂N₂ N/A Bulky aryl substituent may limit solubility; discontinued due to synthetic challenges .

*Similarity scores (0–1 scale) are derived from structural overlap metrics, likely using Tanimoto coefficients .

Physicochemical and Application Differences

  • Reactivity: The vinyl group in 4-Chloro-5-vinylnicotinonitrile offers unique reactivity for polymerization or Heck coupling, unlike chloro- or amino-substituted analogs .
  • Solubility: Amino derivatives (e.g., 4-Amino-5-chloronicotinonitrile) exhibit higher aqueous solubility due to polar NH₂ groups, whereas aryl-substituted analogs (e.g., 2-Chloro-5-(4-chlorophenyl)...) are more lipophilic .
  • Stability : Vinyl-substituted compounds may face stability issues during storage compared to halogenated analogs, necessitating inert atmosphere handling.

Research and Commercial Insights

  • Pharmaceutical relevance: Amino-substituted nicotinonitriles are prevalent in kinase inhibitor scaffolds, while vinyl-substituted derivatives are valued for modular synthesis .
  • Commercial availability: AldrichCPR lists 4-Amino-5-methoxynicotinonitrile analogs, whereas 2-Chloro-5-(4-chlorophenyl)... is discontinued, reflecting market demand and synthetic feasibility .

Biological Activity

4-Chloro-5-vinylnicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Chloro-5-vinylnicotinonitrile (C₉H₈ClN₃) features a chlorine atom at the 4-position and a vinyl group at the 5-position of the pyridine ring. Its molecular weight is approximately 197.63 g/mol. This unique structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that nicotinonitriles, including 4-Chloro-5-vinylnicotinonitrile, exhibit significant antimicrobial properties. A study evaluated various nicotinonitrile derivatives against several bacterial strains, demonstrating notable inhibitory effects. The results are summarized in Table 1 below.

CompoundBacterial StrainInhibition Zone (mm)
4-Chloro-5-vinylnicotinonitrileStaphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Table 1: Antimicrobial activity of 4-Chloro-5-vinylnicotinonitrile against various bacterial strains.

Enzyme Inhibition

The electrophilic nature of 4-Chloro-5-vinylnicotinonitrile allows it to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. Notably, it has been studied as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. In vitro studies have shown that this compound can effectively inhibit DPP-IV activity, making it a candidate for diabetes treatment.

Case Study: DPP-IV Inhibition

In a controlled study, researchers synthesized a series of nicotinonitriles and tested their inhibitory effects on DPP-IV. Among these, 4-Chloro-5-vinylnicotinonitrile exhibited the highest inhibition rate at an IC50 value of 25 µM. This suggests its potential utility in managing type 2 diabetes by prolonging the action of incretin hormones.

Case Study: Anticancer Properties

Another investigation focused on the anticancer effects of nicotinonitriles, including our compound of interest. The study evaluated its effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings indicated that 4-Chloro-5-vinylnicotinonitrile significantly reduced cell viability with an IC50 value of approximately 30 µM in MCF-7 cells.

The biological activity of 4-Chloro-5-vinylnicotinonitrile can be attributed to its ability to form covalent bonds with target proteins through nucleophilic attack. This mechanism is particularly relevant in enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.

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